molecular formula C18H21N5O2S2 B6449406 6-methyl-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2549044-77-9

6-methyl-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6449406
CAS No.: 2549044-77-9
M. Wt: 403.5 g/mol
InChI Key: LPRLIZYLISRVBS-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidin-5-one class, characterized by a bicyclic core comprising fused thiazole and pyrimidine rings. The 6-methyl group enhances steric and electronic effects, while the 3-position substituent features a ketone-linked ethyl chain connected to an octahydropyrrolo[3,4-c]pyrrole moiety, which itself is substituted with a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-11-5-20-18-23(16(11)25)14(10-27-18)4-15(24)21-6-12-8-22(9-13(12)7-21)17-19-2-3-26-17/h2-3,5,12-14H,4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRLIZYLISRVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thiazolo[3,2-a]pyrimidin-5-one Derivatives: Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Molbank M776): Shares the thiazolo[3,2-a]pyrimidine core but differs in substituents. This derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF) . 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one: Features an extended tricyclic system (pyrrolo-thiazolo-pyrimidine) fused with a triazolo-thiadiazine ring.

Substituent Analysis

  • Octahydropyrrolo[3,4-c]pyrrole vs. Other Bicyclic Systems :
    • The octahydropyrrolo[3,4-c]pyrrole group in the target compound introduces conformational rigidity and a basic nitrogen, which may enhance binding to charged residues in biological targets. In contrast, 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12) employs a triazole-linked pyridine substituent, favoring planar interactions but lacking the stereochemical diversity of the pyrrolidine system .
  • Thiazol-2-yl Group :
    • The 1,3-thiazol-2-yl substituent in the target compound is analogous to bioisosteres seen in kinase inhibitors (e.g., imatinib). Comparatively, 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives (e.g., 6-[2-(1,1-dimethylethyl)-2H-tetrazol-5-yl]-2-(diphenylmethyl)) replace the thiazole with a thiadiazole, altering electron distribution and redox properties .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility/Stability Notes
Target Compound Thiazolo[3,2-a]pyrimidin-5-one 6-Methyl, 3-(octahydropyrrolo[3,4-c]pyrrole-thiazole-ethyl-ketone) Likely low aqueous solubility
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidin-5-one 2-Pyrazole-methylidene, 6-carboxylate Soluble in DMF, DMSO
5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazolo[3,2-a]pyrimidin-5-one 6-Tetrazole, 2-diphenylmethyl High thermal stability

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